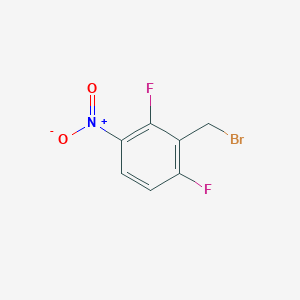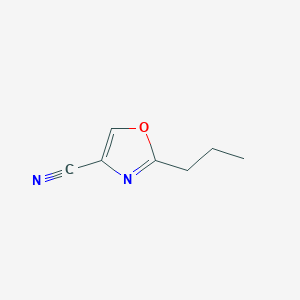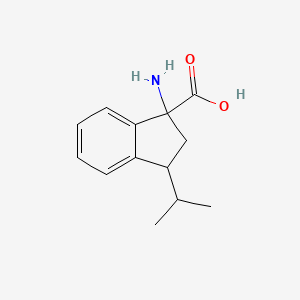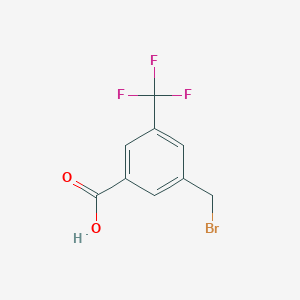
3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid is an organic compound featuring a benzene ring substituted with a bromomethyl group and a trifluoromethyl group
Synthetic Routes and Reaction Conditions:
Bromination of 3-methyl-5-(trifluoromethyl)benzoic acid: The synthesis typically begins with the bromination of 3-methyl-5-(trifluoromethyl)benzoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction proceeds via a free radical mechanism, resulting in the formation of this compound.
Industrial Production Methods: Industrially, the compound can be synthesized using continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, which are critical for achieving high yields and purity.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine atom with an azide group.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of 3-(carboxymethyl)-5-(trifluoromethyl)benzoic acid.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 3-(methyl)-5-(trifluoromethyl)benzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products:
Substitution: 3-(Azidomethyl)-5-(trifluoromethyl)benzoic acid.
Oxidation: 3-(Carboxymethyl)-5-(trifluoromethyl)benzoic acid.
Reduction: 3-(Methyl)-5-(trifluoromethyl)benzoic acid.
科学研究应用
3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their function and interactions.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways, including those involved in cancer and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 3-(bromomethyl)-5-(trifluoromethyl)benzoic acid involves its ability to undergo various chemical reactions that modify its structure and reactivity. The bromomethyl group is particularly reactive, allowing the compound to participate in nucleophilic substitution reactions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it an attractive candidate for drug development. The molecular targets and pathways involved depend on the specific application and the nature of the modifications introduced by the compound.
相似化合物的比较
3-(Chloromethyl)-5-(trifluoromethyl)benzoic acid: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It exhibits different reactivity and is used in different synthetic applications.
3-(Bromomethyl)-4-(trifluoromethyl)benzoic acid: The position of the trifluoromethyl group is different, leading to variations in reactivity and applications.
3-(Bromomethyl)-5-(difluoromethyl)benzoic acid: Contains a difluoromethyl group instead of a trifluoromethyl group, affecting its chemical properties and uses.
Uniqueness: 3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid is unique due to the combination of the bromomethyl and trifluoromethyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high chemical stability.
属性
IUPAC Name |
3-(bromomethyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-4-5-1-6(8(14)15)3-7(2-5)9(11,12)13/h1-3H,4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIQUSXZKMQSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(F)(F)F)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
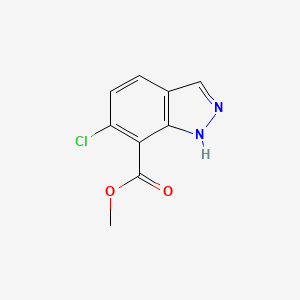

![BENZYL N-[1-(2-FLUOROPHENYL)CYCLOPROPYL]CARBAMATE](/img/structure/B1381219.png)

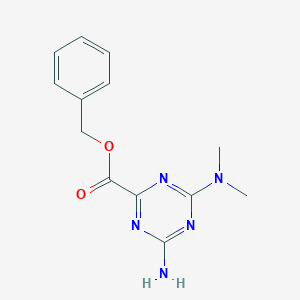
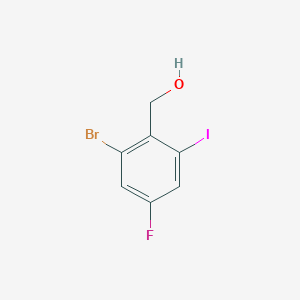
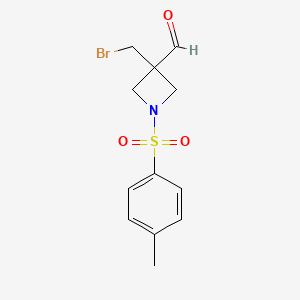

![6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1381227.png)
![9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene](/img/structure/B1381228.png)
